1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYTOWAXTVMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methyl-6-isopropoxypyrimidine with an appropriate amine to form the desired pyrimidinyl intermediate.
Coupling with chlorophenyl isocyanate: The pyrimidinyl intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the modulation of specific signaling pathways related to tumor growth. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit cancer cell proliferation by targeting kinases involved in cancer progression.
Case Study : A recent study demonstrated that a related compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Antiviral Properties
Compounds structurally related to 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea have been investigated for their antiviral efficacy. Certain pyrimidine derivatives have shown activity against viruses such as hepatitis C and influenza by interfering with viral replication processes.
Research Findings : A study reported that similar compounds inhibited viral replication at low concentrations (EC50 values ranging from 5–28 μM), suggesting their potential as antiviral agents .
Modulation of Nucleoside Transporters
The compound has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide metabolism and adenosine function regulation. Inhibiting ENTs can disrupt nucleotide uptake, impacting various biochemical pathways.
Mechanism of Action : Interaction studies have shown that this compound can effectively inhibit uridine uptake in cells expressing ENTs, with selectivity fine-tuned through structural modifications on the phenyl moiety adjacent to the urea group .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share key structural motifs with the target molecule:
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea
- Molecular Formula : C₁₂H₁₀ClN₃O
- Molecular Weight : 247.68 g/mol
- Key Features: A simpler urea derivative with a pyridinyl group instead of the pyrimidinyl substituent.
1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Compound 13)
- Molecular Formula : C₂₅H₂₇ClN₈O₃
- Molecular Weight : 523.0 g/mol
- Key Features : Incorporates a triazine core with morpholine substituents. The triazine ring increases molecular weight and may improve binding to ATP pockets in kinases, as seen in other triazine-based inhibitors .
1-(4-((4-Chlorophenyl)amino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3-(4-fluorophenyl)urea (Compound 4a)
- Biological Activity : Induces G0/G1 cell cycle arrest (p < 0.01) and early apoptosis (15.14% in SW480 cells). The pyrrolopyrimidine scaffold is critical for VEGFR-2 inhibition, though its IC₅₀ (91.02 µM) suggests moderate potency .
1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 359.8 g/mol
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group is conserved across active analogs, enhancing hydrophobic interactions with target proteins . Polar Groups: Morpholine or pyrrolidine substituents (e.g., in Compound 4a) enhance solubility without compromising activity .
Biological Activity
1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound that has garnered attention for its potential pharmacological activities, particularly in the modulation of nucleoside transport systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 389.9 g/mol. Its structure includes a chlorophenyl group and a pyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 946249-68-9 |
The primary biological activity of this compound is linked to its interaction with Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleotide metabolism and adenosine signaling. By inhibiting ENTs, the compound can disrupt nucleotide uptake, which is particularly relevant in cancer treatment where altered nucleotide metabolism is observed.
Antitumor Activity
Research indicates that modifications in the compound's structure can enhance its selectivity towards specific ENTs, improving its therapeutic efficacy against certain cancers. In vitro studies have shown that the compound effectively inhibits uridine uptake in cells expressing ENTs, suggesting potential applications in anticancer therapies .
Antiviral Potential
The compound's structural characteristics also suggest potential antiviral activity. N-Heterocycles similar to this compound have been reported to exhibit significant antiviral effects, particularly against retroviruses . Further studies are warranted to explore this aspect comprehensively.
Study on ENTs
In a study focusing on the inhibition of uridine uptake, the compound displayed notable selectivity towards ENT1 and ENT2. The research highlighted how structural modifications could fine-tune this selectivity, thus enhancing its potential as a therapeutic agent against diseases where nucleotide transport plays a critical role.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that substituents on the phenyl moiety adjacent to the piperazine ring significantly influence biological activity. The presence of the isopropoxy group on the pyrimidine ring was found to enhance the compound's interaction with ENTs, making it a candidate for further development in drug formulation .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Inhibits uridine uptake; potential for cancer therapy. |
| Antiviral | Similar compounds show antiviral properties; further research needed. |
| Modulation of ENTs | Effective inhibition with structural modifications enhancing selectivity. |
Q & A
Basic: What are the optimized synthetic routes for 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?
Answer:
The compound can be synthesized via a multi-step process involving:
- Step 1: Preparation of the pyrimidine intermediate (e.g., 6-isopropoxy-2-methylpyrimidin-4-amine) through nucleophilic substitution or condensation reactions.
- Step 2: Coupling the pyrimidine amine with 4-isocyanatochlorobenzene under mild conditions (e.g., in dry DCM or acetonitrile at 0–25°C).
- Step 3: Purification via column chromatography or recrystallization.
Key Considerations: - Use catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency .
- Monitor reaction progress with TLC or HPLC to avoid over-substitution.
Advanced: How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?
Answer:
- NMR Spectroscopy:
- H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), urea NH signals (δ 8.2–9.5 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm).
- C NMR: Confirm carbonyl (C=O, ~155 ppm) and pyrimidine ring carbons.
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peak).
- HPLC-PDA: Assess purity (>95%) and detect byproducts using reverse-phase C18 columns (methanol/water gradient) .
Advanced: What is the hypothesized mechanism of action in biological systems?
Answer:
The compound’s urea and pyrimidine moieties suggest potential kinase or protease inhibition. For example:
- Serine Protease Inhibition: The chlorophenyl group may bind to catalytic triads, while the pyrimidine ring stabilizes interactions via π-π stacking .
- In Silico Docking: Use tools like AutoDock to model binding affinity to targets (e.g., thrombin or EGFR kinase). Validate with enzymatic assays (IC determination) .
Advanced: How do structural modifications impact bioactivity?
Answer:
Methodology:
- Synthesize analogs and compare IC values in enzyme inhibition assays.
- Use QSAR models to predict substituent effects .
Advanced: How to evaluate environmental persistence and ecotoxicity?
Answer:
Experimental Design:
- Degradation Studies: Expose the compound to UV light, hydrolysis (pH 4–9), and microbial action; quantify residuals via LC-MS .
- Partitioning: Measure logP (octanol-water) to assess bioaccumulation potential.
- Ecotoxicology:
Advanced: How to address contradictions in solubility data across studies?
Answer:
- Controlled Experiments:
- Test solubility in buffers (pH 1–12) and solvents (DMSO, ethanol) under standardized temperatures.
- Use dynamic light scattering (DLS) to detect aggregation.
- Statistical Analysis: Apply ANOVA to compare data from independent labs; identify variables (e.g., lot purity, solvent grade) .
Advanced: What in vitro models are suitable for assessing anticancer activity?
Answer:
- Cell Lines: Use NCI-60 panels or patient-derived xenograft (PDX) models.
- Assays:
Advanced: Which analytical techniques validate batch-to-batch consistency?
Answer:
- HPLC-DAD/MS: Profile impurities and confirm identity.
- X-ray Diffraction (XRD): Ensure crystalline form consistency.
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles .
Advanced: How to design stability studies under varying storage conditions?
Answer:
- Accelerated Stability Testing:
- Temperature: 25°C, 40°C, 60°C.
- Humidity: 75% RH.
- Analytical Endpoints:
Advanced: What strategies mitigate off-target toxicity in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
